molecular formula C8H4N4S B11800576 2-(Thiazol-5-YL)pyrimidine-5-carbonitrile

2-(Thiazol-5-YL)pyrimidine-5-carbonitrile

Cat. No.: B11800576
M. Wt: 188.21 g/mol
InChI Key: VRBXBXQLJINMCV-UHFFFAOYSA-N
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Description

2-(Thiazol-5-YL)pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a thiazole ring fused to a pyrimidine ring, with a nitrile group attached to the pyrimidine ring. The unique structure of this compound makes it a valuable scaffold for the development of various pharmacologically active agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiazol-5-YL)pyrimidine-5-carbonitrile typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-aminothiazole with a pyrimidine-5-carbonitrile derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-(Thiazol-5-YL)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Thiazol-5-YL)pyrimidine-5-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases (CDKs).

    Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit CDK9 and induce apoptosis in cancer cells.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Thiazol-5-YL)pyrimidine-5-carbonitrile primarily involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells. The molecular targets include CDK9/cyclin T and CDK2/cyclin A complexes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Thiazol-5-YL)-2-(phenylamino)pyrimidine-5-carbonitrile
  • 2-(Thiazol-5-YL)-4-(phenylamino)pyrimidine-5-carbonitrile
  • 2-(Thiazol-5-YL)-pyrimidine-4-carbonitrile

Uniqueness

2-(Thiazol-5-YL)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it exhibits higher selectivity and potency towards CDK9 inhibition, making it a promising candidate for anticancer drug development .

Properties

Molecular Formula

C8H4N4S

Molecular Weight

188.21 g/mol

IUPAC Name

2-(1,3-thiazol-5-yl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C8H4N4S/c9-1-6-2-11-8(12-3-6)7-4-10-5-13-7/h2-5H

InChI Key

VRBXBXQLJINMCV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C2=CN=CS2)C#N

Origin of Product

United States

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